N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide
Description
N-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a partially saturated six-membered ring. The molecule is further substituted with an isoxazole-5-carboxamide group via a methylene linker.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(11-4-5-15-18-11)13-7-9-8-14-16-6-2-1-3-10(9)16/h4-5,8H,1-3,6-7H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQZUKWTLHEBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=NO3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazolo[1,5-a]pyridine core through a cyclization reaction, followed by the introduction of the isoxazole ring via a cycloaddition reaction. The final step involves the coupling of the two ring systems to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
-
Neurological Disorders
- Antidepressant Activity : Research indicates that similar compounds exhibit effects on serotonin and norepinephrine reuptake, suggesting potential antidepressant properties for N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide.
- Anxiolytic Effects : The compound may also play a role in reducing anxiety symptoms through modulation of GABAergic transmission.
-
Anti-inflammatory Properties
- Compounds with isoxazole structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This may position this compound as a candidate for treating inflammatory diseases.
-
Cancer Research
- Preliminary studies suggest that derivatives of tetrahydropyrazolo compounds have cytotoxic effects on cancer cells. Investigating this compound's ability to induce apoptosis in tumor cells could lead to novel cancer therapies.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, emphasizing differences in core scaffolds, substituents, and reported applications.
Table 1: Structural and Functional Comparison of Pyrazolo-Fused Carboxamide Derivatives
Key Observations:
Core Structure Variations: The target compound and its analog in share a saturated pyrazolo[1,5-a]pyridine core, whereas derivatives like 8b (pyrazolo[1,5-a]pyrimidine) and the Roche patent compounds (pyrazolo[4,3-c]pyridine) exhibit distinct fused-ring systems. These differences influence electronic properties and binding interactions.
Substituent Effects: The isoxazole-5-carboxamide group in the target compound contrasts with the isoxazole-4-carboxamide in , which may alter hydrogen-bonding patterns. The Roche patent compounds feature morpholinyl and quinoline-carbonitrile substituents, enabling TLR7-9 antagonism via steric and electronic modulation . Electron-withdrawing groups like trifluoromethyl (in ) enhance metabolic stability and lipophilicity, whereas thienyl groups may improve aromatic interactions .
Biological Relevance :
- The Roche patent highlights pyrazolo[4,3-c]pyridine derivatives as TLR7-9 antagonists for systemic lupus erythematosus (SLE), suggesting that pyrazolo-pyridine scaffolds can target innate immune receptors . The target compound’s isoxazole-carboxamide moiety may similarly modulate kinase or TLR pathways, though direct evidence is lacking.
Synthetic and Analytical Data :
- X-ray crystallography confirmed the regioselectivity of 8b (pyrazolo[1,5-a]pyrimidine), a critical validation step for structural analogs . In contrast, physical properties (e.g., melting point, solubility) for the target compound remain unreported in the evidence .
Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that enable it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydropyrazolo[1,5-a]pyridine moiety linked to an isoxazole carboxamide. Its molecular formula is with a molecular weight of approximately 230.26 g/mol. The structural uniqueness contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O |
| Molecular Weight | 230.26 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| LogP | Not specified |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Viral Replication Inhibition : This compound has been identified as a core protein allosteric modulator (CpAM) for the hepatitis B virus (HBV). By binding to the core protein of HBV, it alters the protein's conformation and function, thereby inhibiting viral replication.
- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as TNFα and IL-6. This suggests potential applications in treating inflammatory diseases .
- Antitumor Activity : Pyrazole derivatives are known for their antitumor properties due to their ability to inhibit various kinases involved in cancer progression. This compound may share similar mechanisms through inhibition of specific oncogenic pathways .
Biological Assays and Findings
A series of biological assays have been conducted to evaluate the activity of this compound:
- IC50 Values : The compound has shown promising IC50 values in various assays:
Case Studies and Research Findings
- Hepatitis B Virus Study : A study demonstrated that this compound effectively inhibited HBV replication in vitro by altering the core protein's structure and function.
- Inflammation Models : In models of acute inflammation, compounds similar to this compound exhibited significant reductions in inflammatory markers such as IL-6 and TNFα after treatment.
- Antitumor Efficacy : Investigations into the antitumor effects revealed that this compound could suppress the expression of androgen receptor targets in prostate cancer cell lines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide, and how do reaction conditions influence yield?
- Answer : A multi-step approach is commonly employed, involving:
Core scaffold synthesis : Pyrazolo[1,5-a]pyridine derivatives are synthesized via condensation of α,β-unsaturated esters with aldehydes under mild conditions .
Isoxazole coupling : The isoxazole moiety is introduced using alkylation or nucleophilic substitution. For example, reacting a pyrazolo[1,5-a]pyridine intermediate with a chloromethylisoxazole derivative in the presence of K₂CO₃ and DMF at room temperature achieves functionalization .
Carboxamide formation : Amidation of the isoxazole-5-carboxylic acid precursor with the tetrahydropyrazolo-pyridinylmethylamine intermediate is critical. Use coupling agents like EDCI/HOBt in anhydrous DMF to minimize hydrolysis .
- Key conditions : Temperature control (<5°C during acid-sensitive steps) and anhydrous solvents (THF, DMF) improve yields. Yields drop significantly if moisture is introduced during amidation .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Look for characteristic peaks:
- Pyrazolo[1,5-a]pyridine: Aromatic protons at δ 6.8–8.2 ppm and methylene protons (tetrahydro ring) at δ 2.5–3.5 ppm .
- Isoxazole: A singlet at δ 6.2–6.5 ppm for the isoxazole proton .
- IR spectroscopy : Confirm carboxamide formation via N-H stretching (3300–3200 cm⁻¹) and C=O absorption (~1680 cm⁻¹) .
- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H⋯N hydrogen bonds) and dihedral angles between the pyridine and isoxazole rings (e.g., ~30° in related compounds) .
Q. What biological activities are associated with the pyrazolo[1,5-a]pyridine and isoxazole scaffolds in this compound?
- Answer :
- Pyrazolo[1,5-a]pyridine : Demonstrated kinase inhibition (e.g., CDK2) and anticancer activity in vitro .
- Isoxazole : Enhances antitumor potency by modulating electron-withdrawing effects and improving metabolic stability .
- Synergistic effects : The hybrid structure may target multiple pathways, such as apoptosis induction and ROS modulation, though specific targets require validation .
Advanced Research Questions
Q. How can researchers address contradictions in reaction outcomes during the synthesis of intermediates (e.g., cyanopyrazoles vs. aminopyrazoles)?
- Answer : Reaction conditions dictate product selectivity:
- Hydrazine hydrate with enamines :
- Cyanopyrazoles : Formed under acidic, high-temperature conditions (e.g., HCl, reflux) .
- Aminopyrazoles : Generated in neutral/pH 7–8 conditions at room temperature .
- Mitigation : Use TLC or in-situ IR to monitor reaction progress. Adjust pH and temperature iteratively to favor the desired intermediate .
Q. What strategies optimize the compound’s bioavailability given its physicochemical properties?
- Answer :
- LogP optimization : The tetrahydropyridine ring reduces LogP (e.g., LogP ~1.12 for methyl ester analogs), improving solubility. Introduce polar groups (e.g., –OH, –NH₂) to the isoxazole moiety without disrupting planarity .
- Metabolic stability : Replace labile ester groups (e.g., ethyl carboxylates) with amides or heterocyclic bioisosteres .
- In silico modeling : Use molecular docking to predict interactions with cytochrome P450 enzymes and adjust substituents accordingly .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Answer :
- Standardize assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and control for solvent effects (DMSO concentration ≤0.1%) .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methyl groups) to identify critical pharmacophores. For example, the trifluoromethyl group in related pyrazolo[1,5-a]pyrimidines enhances kinase binding by 10-fold .
- Data cross-validation : Pair in vitro results with in vivo pharmacokinetic studies to distinguish intrinsic activity from bioavailability effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
